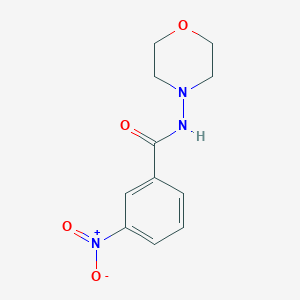![molecular formula C17H18N2O2S B5800467 N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thioamide derivative that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It is also believed to work by modulating the activity of various neurotransmitters in the brain, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria by inhibiting the activity of various enzymes and proteins. It has also been shown to modulate the activity of various neurotransmitters in the brain, which can help in the treatment of neurological disorders. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide in lab experiments include its ability to inhibit the growth of cancer cells and bacteria, its ability to modulate the activity of various neurotransmitters in the brain, and its anti-inflammatory and antioxidant properties. The limitations of using N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide in lab experiments include its limited solubility in water, its potential toxicity, and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide. These include the development of more efficient synthesis methods, the exploration of its potential as an anticancer and antibacterial agent, the exploration of its potential in the treatment of neurological disorders, and the exploration of its potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, more research is needed to fully understand the mechanism of action of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide and its potential side effects.
Synthesemethoden
The synthesis of N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has been achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzamide with 4-methylphenylthiocyanate in the presence of acetic anhydride. The reaction yields the desired compound in good yield and high purity. Other methods include the reaction of 2-aminobenzamide with 4-methylphenyl thioacetate in the presence of acetic anhydride and the reaction of 2-aminobenzamide with 4-methylphenylthioisocyanate in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide has shown promising results in various scientific research applications. It has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been used as an antibacterial agent due to its ability to inhibit the growth of bacteria. In addition, it has been used in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-7-9-14(10-8-12)22-11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCZMFZCQHPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)



![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)